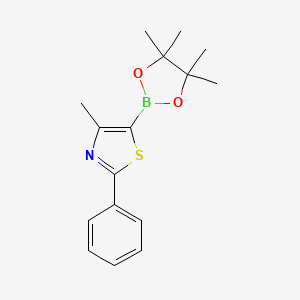
(3-Chlor-4-methylphenyl)hydrazin
Übersicht
Beschreibung
“(3-Chloro-4-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of hydrazine-coupled pyrazoles, which includes “(3-Chloro-4-methylphenyl)hydrazine”, involves the reaction of the chlorophthalazine derivative with nitrogen nucleophiles . Another method involves the condensation of (4-chloro-3-methylphenyl)hydrazine with 2-Pyridine-carboxaldehyde .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-methylphenyl)hydrazine” has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C7H9ClN2/c1-5-2-3-6 (10-9)4-7 (5)8/h2-4,10H,9H2,1H3 .
Chemical Reactions Analysis
“(3-Chloro-4-methylphenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with a carbonyl to form a hydrazone, a process similar to imine formation .
Physical and Chemical Properties Analysis
“(3-Chloro-4-methylphenyl)hydrazine” is a solid substance . Its molecular weight is 122.1677 .
Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Base-Metallkomplexen
Diese Verbindung wurde bei der Synthese neuartiger Schiff-Base-Metallkomplexe verwendet, darunter Ni(II), Pd(II), Pt(II), Zn(II) und Hg(II). Diese Komplexe haben sich als potenzielle Duale Inhibitoren von SARS-CoV-2 erwiesen und unterstreichen ihre Bedeutung in der pharmazeutischen Chemie und Pharmakologie .
Antileishmaniale und antimalarielle Aktivität
Hydrazin-gekoppelte Pyrazole, die mit (3-Chlor-4-methylphenyl)hydrazin synthetisiert werden können, weisen nachweislich eine starke antileishmaniale und antimalarielle Aktivität auf. Dies unterstreicht die Rolle der Verbindung bei der Entwicklung neuer Therapeutika für parasitäre Krankheiten .
Synthese von Carbamatharzen für die Chromatographie
Mit dieser Verbindung wurde eine neuartige Art von partiell substituierter Phenylcarbamatharze-β-CD-Phase hergestellt, die in chromatographischen Anwendungen zur Trennung und Analyse verschiedener Substanzen verwendet wird .
Entwicklung von Pyrazolinderivaten
Die Verbindung wurde in die Synthese von Pyrazolinderivaten integriert, die für ihre vielfältigen pharmakologischen Wirkungen bekannt sind. Dies beinhaltet potenzielle Anwendungen in der analgetischen, entzündungshemmenden und antitumoralen Aktivität .
Anwendungen in der chemischen Synthese
This compound wird in verschiedenen chemischen Syntheseverfahren eingesetzt, einschließlich der Herstellung verschiedener organischer Verbindungen, die potenzielle Anwendungen in der Materialwissenschaft und Pharmazie haben .
Kristallstrukturanalyse
Die Verbindung wurde in der Kristallographie verwendet, um die Struktur von Molekülen zu bestimmen, was entscheidend für das Verständnis ihrer Eigenschaften und Wechselwirkungen ist .
Safety and Hazards
Wirkmechanismus
Target of Action
Hydrazine derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Hydrazines are known to react with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine molecule acting as a nucleophile .
Biochemical Pathways
The formation of hydrazones from hydrazines can impact various biochemical pathways, particularly those involving aldehydes and ketones .
Pharmacokinetics
The compound’s water solubility suggests it may be well-absorbed and distributed in the body .
Result of Action
Some hydrazine-coupled pyrazoles have shown significant antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloro-4-methylphenyl)hydrazine. For instance, its water solubility suggests that it could spread in water systems . .
Biochemische Analyse
Biochemical Properties
(3-Chloro-4-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form these compounds, which are essential in various biochemical processes . The compound can act as a nucleophile, reacting with electrophilic carbonyl groups in aldehydes and ketones. This interaction is crucial for the formation of stable hydrazone and oxime derivatives, which are often used in biochemical assays and research .
Cellular Effects
The effects of (3-Chloro-4-methylphenyl)hydrazine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of various signaling pathways that respond to cellular damage . Additionally, (3-Chloro-4-methylphenyl)hydrazine can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (3-Chloro-4-methylphenyl)hydrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, (3-Chloro-4-methylphenyl)hydrazine can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-methylphenyl)hydrazine can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-4-methylphenyl)hydrazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of (3-Chloro-4-methylphenyl)hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce significant biochemical and physiological changes . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. At high doses, (3-Chloro-4-methylphenyl)hydrazine can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways .
Metabolic Pathways
(3-Chloro-4-methylphenyl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions are crucial for understanding the compound’s effects on cellular metabolism and overall biochemical function .
Transport and Distribution
The transport and distribution of (3-Chloro-4-methylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is essential for its biochemical activity, as it allows (3-Chloro-4-methylphenyl)hydrazine to interact with target biomolecules and exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of (3-Chloro-4-methylphenyl)hydrazine is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. It can localize to the nucleus, mitochondria, or other organelles, where it interacts with biomolecules involved in gene expression, energy production, and other cellular functions . Understanding the subcellular localization of (3-Chloro-4-methylphenyl)hydrazine is critical for elucidating its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
(3-chloro-4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRMYYDQWYSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303269 | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51304-65-5 | |
| Record name | NSC157620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

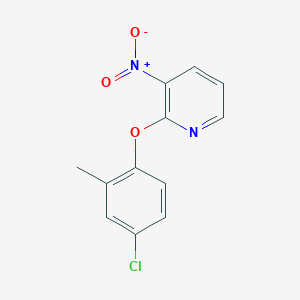
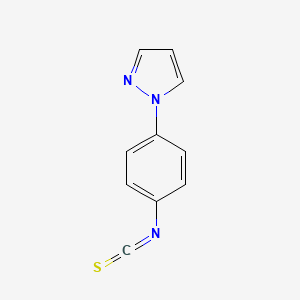
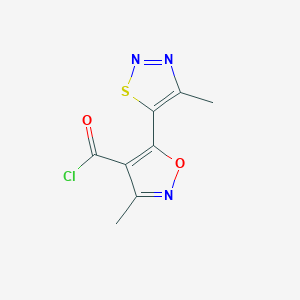
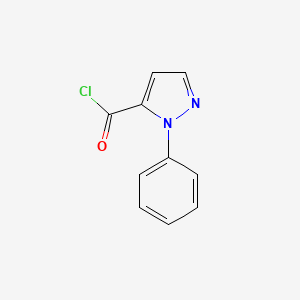





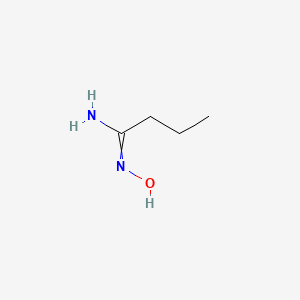

![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)

